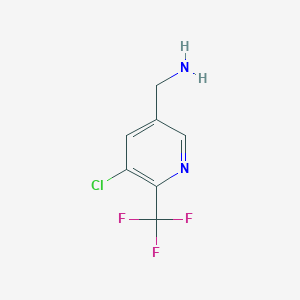
(5-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanamine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the 5th position, a trifluoromethyl group at the 6th position, and a methanamine group at the 3rd position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: (5-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
(5-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanamine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (5-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes and receptors, leading to various biological effects. The methanamine group can participate in hydrogen bonding and other interactions that influence the compound’s activity .
Comparaison Avec Des Composés Similaires
2-Chloro-5-(trifluoromethyl)pyridine: Similar structure but lacks the methanamine group.
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Contains an amino group instead of methanamine.
Uniqueness: (5-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanamine is unique due to the presence of the methanamine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C7H6ClF3N2 |
|---|---|
Poids moléculaire |
210.58 g/mol |
Nom IUPAC |
[5-chloro-6-(trifluoromethyl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C7H6ClF3N2/c8-5-1-4(2-12)3-13-6(5)7(9,10)11/h1,3H,2,12H2 |
Clé InChI |
WBGPOGOWYZPGOX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1Cl)C(F)(F)F)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















